molecular formula C9H27N6O15P3 B12402137 Uridine 5'-triphosphate (ammonium salt)-d8

Uridine 5'-triphosphate (ammonium salt)-d8

Cat. No.: B12402137
M. Wt: 560.31 g/mol
InChI Key: JVSDFMCDTHUZIH-NARUIJAVSA-N
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Description

Uridine 5’-triphosphate (ammonium salt)-d8 is a labeled compound used in various biochemical and molecular biology applications. It is a pyrimidine nucleoside triphosphate that plays a crucial role in the synthesis of RNA and the regulation of cellular signaling pathways. The compound is often used as a substrate in enzymatic reactions and as a precursor for the synthesis of other nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-triphosphate (ammonium salt)-d8 typically involves the phosphorylation of uridine derivatives. One common method is the enzymatic phosphorylation of uridine diphosphate (UDP) to uridine triphosphate (UTP) using nucleoside diphosphate kinase (NDPK) as a catalyst . The reaction conditions usually require a buffered aqueous solution with a pH around 7.5 and the presence of magnesium ions to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of Uridine 5’-triphosphate (ammonium salt)-d8 involves large-scale enzymatic synthesis followed by purification processes such as ion-exchange chromatography and crystallization. The compound is often supplied as an ammonium salt to enhance its stability and solubility in aqueous solutions .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-triphosphate (ammonium salt)-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine 5’-triphosphate (ammonium salt)-d8 is unique due to its labeled isotopes, which make it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. Its role as a precursor for cytidine triphosphate and its involvement in specific cellular signaling pathways also distinguish it from other nucleotides .

Properties

Molecular Formula

C9H27N6O15P3

Molecular Weight

560.31 g/mol

IUPAC Name

azane;[[dideuterio-[(2R,3S,4R,5R)-2,3,4,5-tetradeuterio-5-(5,6-dideuterio-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.4H3N/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D,3D2,4D,6D,7D,8D;;;;

InChI Key

JVSDFMCDTHUZIH-NARUIJAVSA-N

Isomeric SMILES

[2H]C1=C(N(C(=O)NC1=O)[C@]2([C@]([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O)OP(=O)(O)OP(=O)(O)O)([2H])O)([2H])O)[2H])[2H].N.N.N.N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N

Origin of Product

United States

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